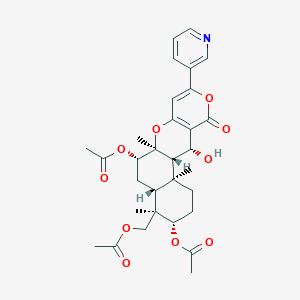

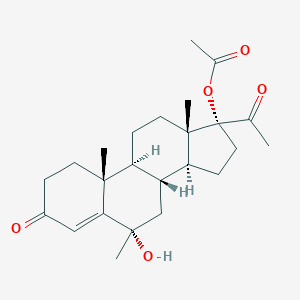

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

説明

The compound 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate is a steroid derivative characterized by specific structural features. The X-ray structure analysis of a similar compound, 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that it crystallizes in a monoclinic space group and possesses a steroid skeleton with a distinct conformation influenced by an ester substituent at the 17α position .

Synthesis Analysis

The synthesis of steroid derivatives often involves complex procedures. For instance, the synthesis of 3β-acetoxy-17α-hydroperoxy-16α-methylpregn-5-en-20-one, a related compound, was achieved through a combined process that includes 1,4-addition of methylmagnesium bromide to a steroid precursor followed by autooxidation and subsequent reduction and hydrolysis steps to yield the final product . This demonstrates the multi-step nature of steroid synthesis, which is likely applicable to the synthesis of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate.

Molecular Structure Analysis

The molecular structure of steroid derivatives is crucial for their biological activity. The crystal and molecular structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate, which shares a similar steroid backbone to the compound of interest, was determined to be isostructural with medroxyprogesterone acetate, indicating that these compounds may share similar physical and chemical properties .

Chemical Reactions Analysis

Steroid derivatives undergo various chemical reactions that modify their structure and function. The synthesis of methyl esters of 6-epimers of steroid derivatives, as seen in the case of 3-oxocholest-4-en-6-ylacetic acid and 3,20-dioxopregn-4-en-6-ylacetic acid, involves the transformation of epoxy precursors through reactions such as hydroxylation and esterification . These reactions are indicative of the types of chemical transformations that 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives are influenced by their molecular structure. The monoclinic crystal structure and specific conformation of the A ring in the steroid skeleton, as reported for 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, suggest that these compounds have distinct physical properties such as solubility and melting point, which are important for their application and function . The chemical properties, such as reactivity and stability, are also determined by the molecular conformation and substituents present in the steroid framework.

科学的研究の応用

Synthesis and Chemical Transformations

- Synthesis of Steroidal Azides : The addition of halogen azides to Δ6-steroids has been studied, showcasing the reactivity of similar steroidal structures with halogen azides to produce azido- and bromo-derivatives, highlighting the potential for further chemical transformations (Carlon & Draper, 1984).

- Structural Elucidation : The X-ray structure determination of a closely related compound, 6-methyl-3,20-dioxo-4,6-pregnanediene-17α-yl acetate, has been reported, providing insights into the molecular conformation and geometry of such steroidal derivatives (Wawrzak et al., 1992).

Potential Biological Applications

- Progesterone Derivatives and Androgen Receptors : A study investigated the inhibitory effect of progesterone derivatives, including structures similar to the compound , on 5α-reductase types 1 and 2 isozymes and their binding to the androgen receptor. This research underscores the significance of steroidal structures in modulating hormone-sensitive pathways, which could be relevant for understanding the biological activities of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate derivatives (Bratoeff et al., 2010).

Molecular Structure and Analysis

- Crystal Structure Analysis : The detailed molecular structure of similar compounds provides a foundation for understanding the physical and chemical properties of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate. Such analyses are crucial for the design and synthesis of new derivatives with potential pharmaceutical applications (Scharfenberg-Pfeiffer et al., 1991).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

将来の方向性

The future directions for the use and study of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate are not specified in the search results. Given that this compound is available for research purposes , it may be subject to further studies to explore its potential applications in various fields such as medicinal chemistry or pharmacology.

特性

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-NHYVCAMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

CAS RN |

984-46-3 | |

| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-hydroxy-6-methyl-, (6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=984-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-6-methyl-17-acetoxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)

![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)

![(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide](/img/structure/B132723.png)